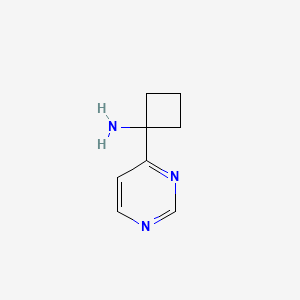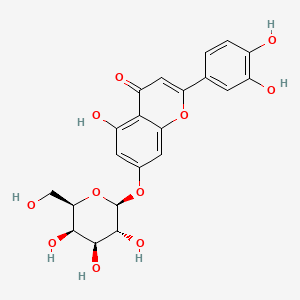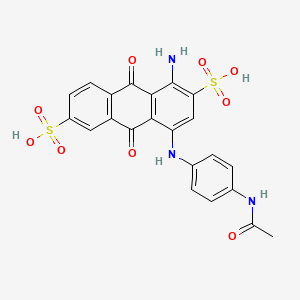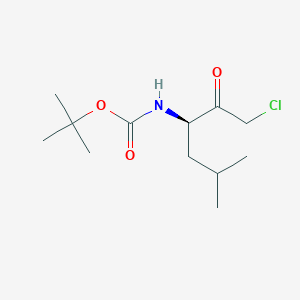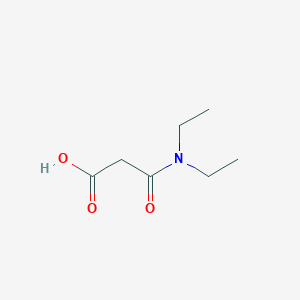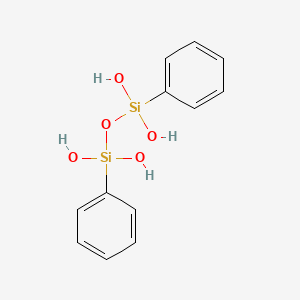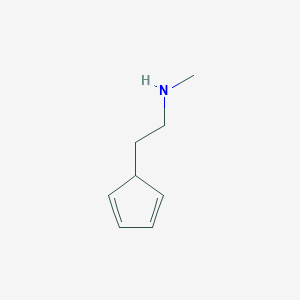
2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine is an organic compound featuring a cyclopentadienyl ring attached to an N-methylethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine typically involves the reaction of cyclopentadiene with N-methylethanamine under specific conditions. One common method involves the use of a base to deprotonate the cyclopentadiene, followed by nucleophilic attack on the N-methylethanamine. The reaction conditions often include an inert atmosphere and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction efficiency is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentadienyl ring or the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted cyclopentadienyl or amine derivatives
Applications De Recherche Scientifique
2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry, facilitating the formation of various metal complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentadienyl ring can participate in π-π interactions, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: An organometallic compound with similar cyclopentadienyl rings but different metal coordination.
Cyclopenta-2,4-dien-1-yltrimethylsilane: A compound with a similar cyclopentadienyl ring but different substituents
Uniqueness
2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine is unique due to its combination of a cyclopentadienyl ring and an N-methylethanamine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H13N |
|---|---|
Poids moléculaire |
123.20 g/mol |
Nom IUPAC |
2-cyclopenta-2,4-dien-1-yl-N-methylethanamine |
InChI |
InChI=1S/C8H13N/c1-9-7-6-8-4-2-3-5-8/h2-5,8-9H,6-7H2,1H3 |
Clé InChI |
TXKGXBLVMXQSFO-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1C=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


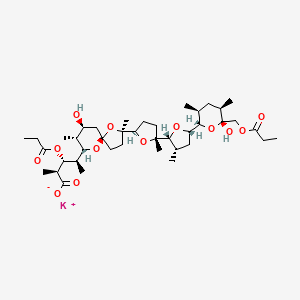
![1,4,5,8-Tetrakis[(4-chlorophenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13140521.png)

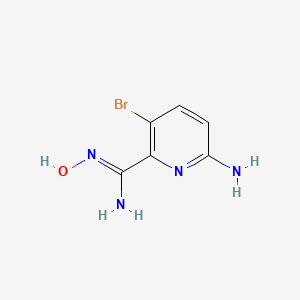
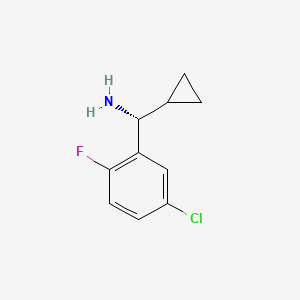
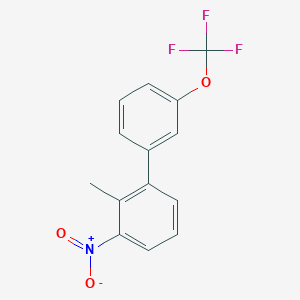
![7-(Pyrazin-2-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140554.png)
